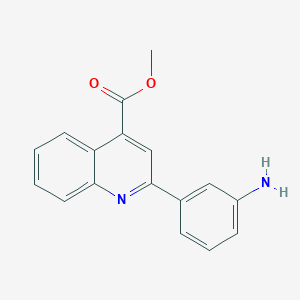

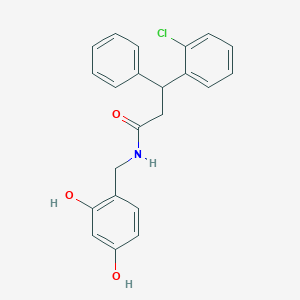

![molecular formula C21H13N5 B5668728 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)

2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. In general, they are crystalline compounds that contain nitrogen .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The quinoxaline core of Oprea1_431836 has been identified as a pharmacophore with significant potential in anticancer therapy. Research indicates that derivatives of quinoxaline, such as Oprea1_431836, exhibit a range of activities against various cancer cell lines . The compound’s ability to interfere with cellular signaling and induce apoptosis makes it a candidate for further investigation as a chemotherapeutic agent.

Neuropharmacological Properties

Quinoxaline derivatives are known to possess neuropharmacological properties, which include neuroprotection and the potential to treat neurodegenerative diseases . The structural similarity of Oprea1_431836 to known neuroactive compounds suggests its utility in the development of new treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Antimicrobial and Antifungal Applications

The compound’s antimicrobial and antifungal efficacy is another area of interest. Studies have shown that quinoxaline derivatives can be effective against a broad spectrum of microbial and fungal pathogens . This makes Oprea1_431836 a valuable compound for developing new antibiotics and antifungals, especially in the face of rising antibiotic resistance.

Anti-inflammatory Potential

Oprea1_431836 has demonstrated anti-inflammatory properties, which could be harnessed in the treatment of chronic inflammatory diseases . Its mechanism of action may involve the modulation of inflammatory cytokines and signaling pathways, offering a novel approach to managing conditions like arthritis and asthma.

Antileishmanial Activity

Research has highlighted the potential of quinoxaline derivatives in treating leishmaniasis, a disease caused by parasitic protozoans . Oprea1_431836’s antileishmanial activity, possibly through the inhibition of parasite-specific enzymes, makes it a promising candidate for new therapeutic agents against this neglected tropical disease.

Agricultural Applications

Beyond medical applications, Oprea1_431836 has implications in agriculture. Its structural analogs have been used in the synthesis of herbicides, insecticides, and fungicides . The compound’s potential to protect crops from pests and diseases could be explored to enhance food security and sustainability.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5/c22-12-15-19-21(25-17-10-4-3-9-16(17)24-19)26(20(15)23)18-11-5-7-13-6-1-2-8-14(13)18/h1-11H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFPXHMZQQPIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

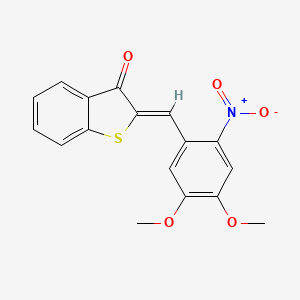

![1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione](/img/structure/B5668659.png)

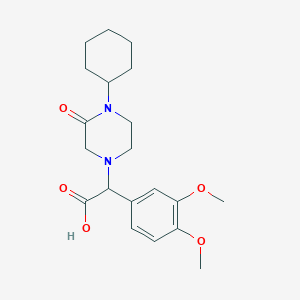

![2-(3-fluoro-2-pyridinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5668661.png)

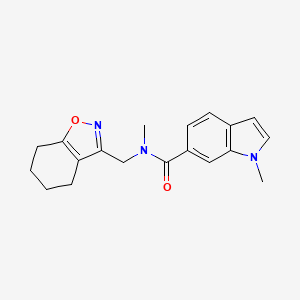

![(3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5668669.png)

![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one](/img/structure/B5668674.png)

![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)

![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)

![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)

![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)